2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
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Overview
Description
2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a phenylpiperazine moiety, and a sulfonyl group attached to an ethyl chain
Mechanism of Action
Target of Action
The primary target of the compound “2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft . The compound exhibits both competitive and non-competitive inhibition against AChE .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency of acetylcholine .
Result of Action
By inhibiting AChE and increasing acetylcholine levels, the compound can potentially alleviate symptoms of diseases characterized by acetylcholine deficiency, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the brain . The inhibition of acetylcholinesterase by 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease
Cellular Effects
2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide has been observed to influence various cellular processes. It affects cell signaling pathways by modulating the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft This increase in acetylcholine can enhance neurotransmission and improve cognitive functions
Molecular Mechanism
The molecular mechanism of action of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide involves its binding interactions with acetylcholinesterase. This compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition . By binding to the active site and an allosteric site of acetylcholinesterase, 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide effectively reduces the enzyme’s activity, leading to increased acetylcholine levels in the brain . This mechanism of action highlights the potential therapeutic applications of this compound in treating neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide can maintain its inhibitory effects on acetylcholinesterase, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide have been evaluated in animal models to determine the optimal dosage and potential adverse effects. Studies have shown that the compound exhibits a dose-dependent inhibition of acetylcholinesterase, with higher doses leading to more significant enzyme inhibition . At high doses, 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may cause toxic effects, including gastrointestinal disturbances and hepatotoxicity . Therefore, careful dosage optimization is necessary to balance therapeutic benefits and potential risks.
Metabolic Pathways
2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is involved in metabolic pathways related to neurotransmission and cognitive functions. The compound interacts with acetylcholinesterase, modulating the hydrolysis of acetylcholine and affecting neurotransmitter levels in the brain
Transport and Distribution
The transport and distribution of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide within cells and tissues are crucial for its therapeutic efficacy. The compound is likely transported across cell membranes via passive diffusion or facilitated transport mechanisms . Once inside the cells, it may interact with transporters or binding proteins that influence its localization and accumulation. Understanding the transport and distribution of this compound can provide insights into its pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-methoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications Its localization can impact its interactions with biomolecules and its overall efficacy in modulating cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps:
Formation of 4-phenylpiperazine: This can be achieved by reacting phenylhydrazine with ethylene glycol in the presence of a catalyst.
Sulfonylation: The 4-phenylpiperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Attachment of the Ethyl Chain: The sulfonylated phenylpiperazine is reacted with an ethylating agent such as ethyl bromide.
Formation of the Benzamide: Finally, the ethylated sulfonyl phenylpiperazine is reacted with 2-methoxybenzoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide.
Reduction: Formation of 2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfanyl]ethyl}benzamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-{2-[(4-methylpiperazin-1-yl)sulfonyl]ethyl}benzamide: Similar structure but with a methyl group instead of a phenyl group.
2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)carbonyl]ethyl}benzamide: Similar structure but with a carbonyl group instead of a sulfonyl group.
Uniqueness
2-methoxy-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is unique due to the presence of the sulfonyl group, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy group, phenylpiperazine moiety, and sulfonyl group provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-27-19-10-6-5-9-18(19)20(24)21-11-16-28(25,26)23-14-12-22(13-15-23)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMBLQKSEJQLQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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